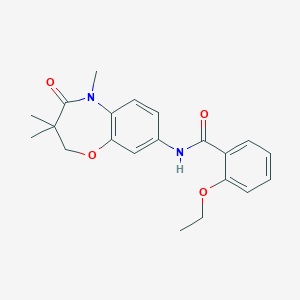

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide

Description

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide is a benzoxazepin-based benzamide derivative characterized by an ethoxy substituent at the 2-position of the benzamide moiety. Its core structure includes a 1,5-benzoxazepin ring system with 3,3,5-trimethyl and 4-oxo functional groups.

Properties

IUPAC Name |

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c1-5-26-17-9-7-6-8-15(17)19(24)22-14-10-11-16-18(12-14)27-13-21(2,3)20(25)23(16)4/h6-12H,5,13H2,1-4H3,(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHNXWIEHQQQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization Strategies for Benzoxazepine Formation

The benzoxazepine scaffold is typically synthesized through intramolecular cyclization. Patent US8263587B2 details a chloromethylation approach using formaldehyde, hydrochloric acid, and Lewis acids (e.g., ZnCl₂, FeCl₃) at 10–50°C for 24–72 hours. For the target compound’s 3,3,5-trimethyl substituents, a modified Mannich reaction or alkylation of a secondary amine intermediate may be employed.

Example Protocol (adapted from):

- React 2-amino-4-methylphenol with 2-chloro-3-methylbutan-2-ol in dry tetrahydrofuran (THF) under nitrogen.

- Add titanium tetrachloride (TiCl₄) at 0°C, followed by dimethyl malonate to facilitate cyclization.

- Stir at room temperature for 16 hours, extract with diethyl ether, and purify via silica chromatography (15% ethyl acetate/petroleum ether).

Synthesis of 2-Ethoxybenzoyl Chloride

Activation of 2-Ethoxybenzoic Acid

The Chinese patent CN105541656A outlines a solvent-free method for benzamide synthesis using phosphorus oxychloride (POCl₃) to activate carboxylic acids.

Procedure :

- Dissolve 2-ethoxybenzoic acid in a 1:1–3 mixture of THF and ethyl acetate (8–20 mL/g acid).

- Cool to 0–5°C, add POCl₃ (1.3–1.6 equivalents), and stir for 0.5–1 hour.

- Quench with 25–28% ammonia water (1.1–2.2 mL/g acid) and extract the acyl chloride.

Amide Bond Formation

Coupling the Benzoxazepine Amine and Acyl Chloride

A study in PMC10573752 demonstrates benzamide synthesis via dropwise addition of acyl chlorides to diamines in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA).

Optimized Conditions :

- Dissolve 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-amine in anhydrous DCM.

- Add DIPEA (2 equivalents) and cool to 0°C under nitrogen.

- Slowly add 2-ethoxybenzoyl chloride (1.1 equivalents) in DCM.

- Stir for 4 hours, wash with 10% HCl and NaHCO₃, and crystallize from ethyl acetate/hexane.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (ethyl acetate/petroleum ether gradients) effectively isolates the target compound, as evidenced by US8263587B2.

Crystallization Techniques

Recrystallization from ethyl acetate/hexane mixtures yields high-purity product (>98.5%), per CN105541656A.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

- Steric Hindrance : The 3,3,5-trimethyl groups may slow cyclization. Using high-boiling solvents (e.g., toluene) with Dean-Stark traps improves ring closure.

- Amine Reactivity : Protecting the benzoxazepine amine with Boc groups prior to acylation prevents side reactions, though this adds deprotection steps.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to reduce specific functional groups within the molecule.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. The trifluoromethyl group () increases molecular weight (392.37 vs. 360.36 in ) and may reduce metabolic stability due to its strong electronegativity .

Steric and Lipophilic Considerations :

Commercial Availability and Pricing

- The trifluoromethyl analog () is commercially available at $912 for 10 mg (90% purity), with discounted pricing at $639 . This is notably costlier than simpler derivatives, likely due to synthetic complexity of the CF₃ group.

- Other analogs () lack explicit pricing data but are presumed to vary based on substituent synthesis challenges.

Research Implications

While biological data are absent in the evidence, structural trends suggest:

- Solubility : Ethoxy and tert-butyl groups may improve solubility compared to fluorine derivatives.

- Binding Interactions : Trifluoromethyl and difluoro groups could enhance target binding via halogen bonds, whereas ethoxy may rely on hydrogen bonding .

- Synthetic Feasibility : The ethoxy group’s simplicity may offer cost advantages over CF₃-containing analogs .

Biological Activity

2-ethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide (CAS Number: 921867-62-1) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a benzamide moiety and a benzoxazepin ring system, which are known for their diverse pharmacological properties.

The molecular formula of this compound is , with a molecular weight of 418.5 g/mol. Its structural complexity contributes to its biological activity, making it a candidate for various therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₄N₂O₄ |

| Molecular Weight | 418.5 g/mol |

| CAS Number | 921867-62-1 |

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities including:

- Antitumor Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For example, derivatives of benzoxazepins have shown promising results in inhibiting tumor growth in vitro and in vivo models .

- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities. The presence of the benzamide and oxazepin structures is thought to enhance these effects .

- Neuroprotective Effects : Some related compounds have been studied for their neuroprotective potential in models of ischemia and neurodegeneration. They have shown the ability to scavenge reactive oxygen species (ROS), which is crucial in preventing neuronal damage .

Antitumor Studies

A study evaluated the antitumor efficacy of several benzoxazepin derivatives against human tumor xenografts. The results indicated significant cytotoxicity with minimal cross-resistance to established chemotherapeutics like Taxol and Vinblastine. Complete tumor remission was observed in some cases when administered at maximum tolerable doses .

Antimicrobial Activity

In vitro tests on structurally similar compounds revealed effective inhibition against various bacterial strains. The minimal inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL for different derivatives, showcasing their potential as antimicrobial agents .

Neuroprotective Mechanisms

Research on neuroprotective agents has highlighted the ability of certain benzoxazepins to inhibit voltage-dependent sodium channels and reduce oxidative stress in neuronal cells. Such mechanisms are vital for developing treatments for neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.